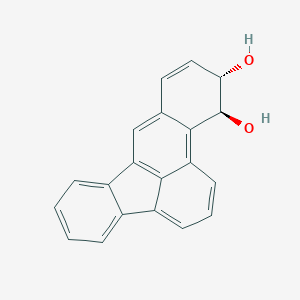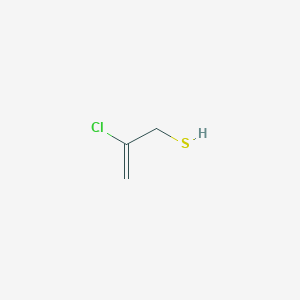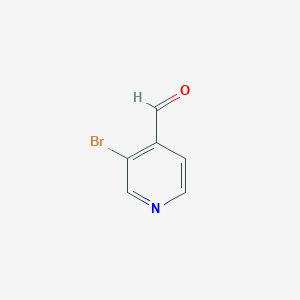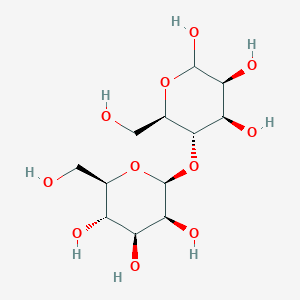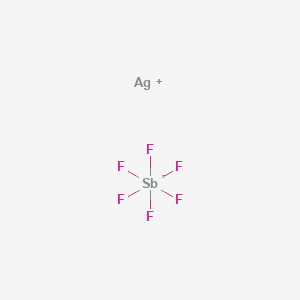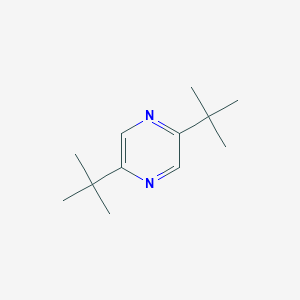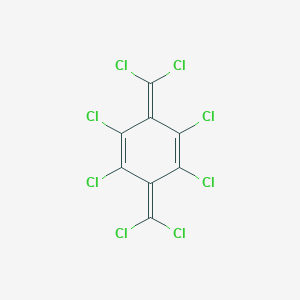
1,2,4,5-Tetrachloro-3,6-bis(dichloromethylidene)cyclohexa-1,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5-Tetrachloro-3,6-bis(dichloromethylidene)cyclohexa-1,4-diene, commonly known as chlordane, is a synthetic organic compound that was widely used as a pesticide in the United States from the 1940s until the 1970s. Chlordane has been banned in many countries due to its harmful effects on human health and the environment. Despite its ban, chlordane is still found in soil, water, and food, which can lead to potential health risks.
Wirkmechanismus
Chlordane acts as a neurotoxin by disrupting the nervous system of insects and animals. It binds to the sodium channels in nerve cells, preventing the flow of sodium ions, which are essential for nerve impulses. This leads to paralysis and death of the target organism.
Biochemical and physiological effects:
Chlordane has been linked to a variety of health effects, including cancer, reproductive and developmental toxicity, liver damage, and immune system dysfunction. It can also affect the endocrine system by disrupting hormonal balance.
Vorteile Und Einschränkungen Für Laborexperimente
Chlordane has been used in laboratory experiments to study its effects on various organisms and to develop methods for its detection and removal from the environment. However, the use of chlordane in laboratory experiments is limited due to its toxicity and potential health risks.
Zukünftige Richtungen
Future research should focus on developing effective methods for the detection and removal of chlordane from the environment. This includes the development of new technologies for soil and water remediation. Additionally, research should continue to investigate the long-term health effects of chlordane exposure and its potential impact on human health and the environment. Finally, efforts should be made to educate the public about the dangers of chlordane exposure and to encourage the use of safer alternatives.
Synthesemethoden
Chlordane is synthesized by the reaction of hexachlorocyclopentadiene with chlorine gas in the presence of a catalyst. The resulting product is then treated with aluminum chloride to obtain chlordane.
Wissenschaftliche Forschungsanwendungen
Chlordane has been extensively studied for its toxicological effects on human health and the environment. Research has shown that chlordane is a persistent organic pollutant that can accumulate in the food chain and cause long-term health effects in humans and animals.
Eigenschaften
CAS-Nummer |
16955-42-3 |
|---|---|
Produktname |
1,2,4,5-Tetrachloro-3,6-bis(dichloromethylidene)cyclohexa-1,4-diene |
Molekularformel |
C8Cl8 |
Molekulargewicht |
379.7 g/mol |
IUPAC-Name |
1,2,4,5-tetrachloro-3,6-bis(dichloromethylidene)cyclohexa-1,4-diene |
InChI |
InChI=1S/C8Cl8/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16 |
InChI-Schlüssel |
QKNVPMYQFBGXDN-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(Cl)Cl)C(=C(C1=C(Cl)Cl)Cl)Cl)Cl)Cl |
Kanonische SMILES |
C1(=C(C(=C(Cl)Cl)C(=C(C1=C(Cl)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



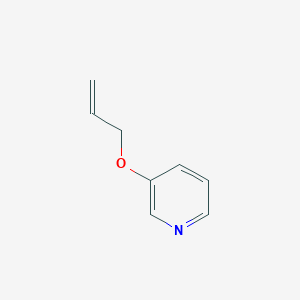
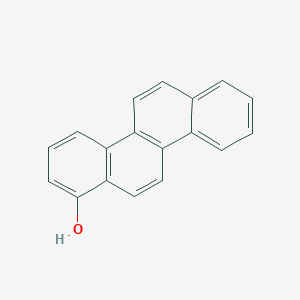
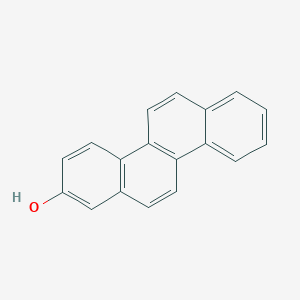
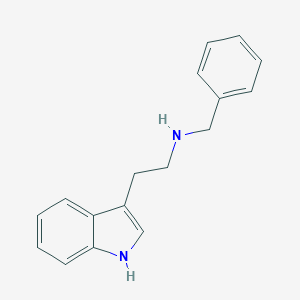
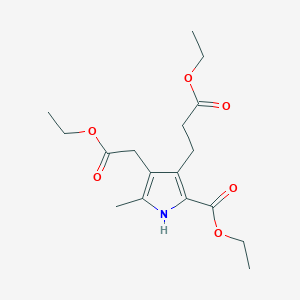
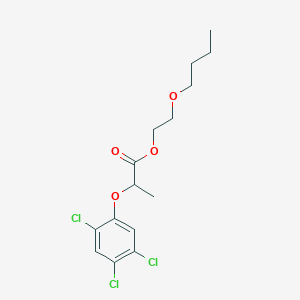
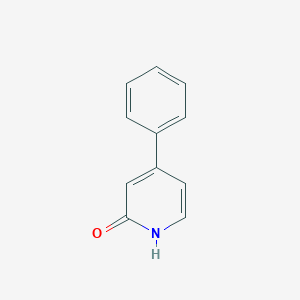
![(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol](/img/structure/B107996.png)
